N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-(phenylthio)propanamide
Description
N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-3-(PHENYLSULFANYL)PROPANAMIDE is a complex organic compound that features a pyridazine ring substituted with a methoxyphenyl group, an ethyl linker, and a phenylsulfanyl propanamide moiety
Properties
Molecular Formula |
C22H23N3O3S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C22H23N3O3S/c1-27-18-9-7-17(8-10-18)20-11-12-22(25-24-20)28-15-14-23-21(26)13-16-29-19-5-3-2-4-6-19/h2-12H,13-16H2,1H3,(H,23,26) |
InChI Key |
KGBXRHZOZNJKAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)CCSC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-3-(PHENYLSULFANYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the pyridazine core. The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, followed by the attachment of the ethyl linker through an etherification process. The final step involves the formation of the propanamide moiety through an amide coupling reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener chemistry approaches to reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-3-(PHENYLSULFANYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-3-(PHENYLSULFANYL)PROPANAMIDE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structural features suggest it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-3-(PHENYLSULFANYL)PROPANAMIDE: shares similarities with other pyridazine derivatives and compounds containing methoxyphenyl and phenylsulfanyl groups.
Uniqueness
- The unique combination of the pyridazine core with methoxyphenyl and phenylsulfanyl groups distinguishes this compound from other similar compounds. This unique structure may confer specific biological activities and properties that are not observed in other related compounds.
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